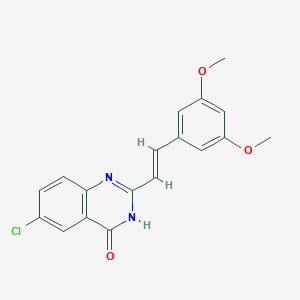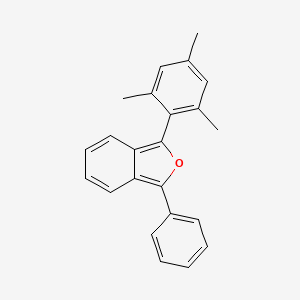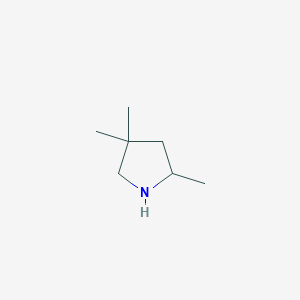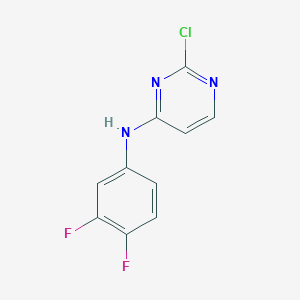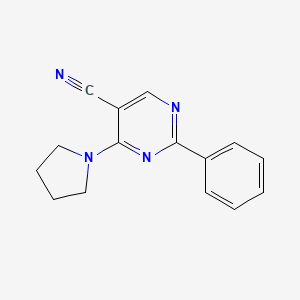
2-Phenyl-4-(pyrrolidin-1-yl)pyrimidine-5-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenyl-4-(pyrrolidin-1-yl)pyrimidine-5-carbonitrile is a heterocyclic compound that features a pyrimidine ring substituted with a phenyl group, a pyrrolidine ring, and a carbonitrile group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4-(pyrrolidin-1-yl)pyrimidine-5-carbonitrile typically involves the construction of the pyrimidine ring followed by the introduction of the phenyl and pyrrolidine substituents. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-aminopyrimidine with benzaldehyde and pyrrolidine in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
2-Phenyl-4-(pyrrolidin-1-yl)pyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace existing substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, thiols, or halides; reactions may require catalysts or specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alkyl derivatives. Substitution reactions can introduce various functional groups onto the pyrimidine ring .
科学研究应用
2-Phenyl-4-(pyrrolidin-1-yl)pyrimidine-5-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-Phenyl-4-(pyrrolidin-1-yl)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or other proteins involved in biological processes. For example, it may inhibit tyrosine kinases or modulate G-protein coupled receptors, leading to downstream effects on cell signaling and function .
相似化合物的比较
Similar Compounds
2-Phenyl-4-(piperidin-1-yl)pyrimidine-5-carbonitrile: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
2-Phenyl-4-(morpholin-1-yl)pyrimidine-5-carbonitrile: Contains a morpholine ring instead of a pyrrolidine ring.
2-Phenyl-4-(pyrrolidin-1-yl)pyrimidine-5-carboxamide: Similar structure but with a carboxamide group instead of a carbonitrile group.
Uniqueness
2-Phenyl-4-(pyrrolidin-1-yl)pyrimidine-5-carbonitrile is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the pyrrolidine ring enhances its three-dimensional structure and potential for specific interactions with biological targets. Additionally, the carbonitrile group can participate in various chemical reactions, making it a versatile intermediate in synthetic chemistry .
属性
CAS 编号 |
823796-04-9 |
|---|---|
分子式 |
C15H14N4 |
分子量 |
250.30 g/mol |
IUPAC 名称 |
2-phenyl-4-pyrrolidin-1-ylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C15H14N4/c16-10-13-11-17-14(12-6-2-1-3-7-12)18-15(13)19-8-4-5-9-19/h1-3,6-7,11H,4-5,8-9H2 |
InChI 键 |
URYWUBWNGLSRAY-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C2=NC(=NC=C2C#N)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Isobutyryl-2H-cyclohepta[b]furan-2-one](/img/structure/B12912044.png)


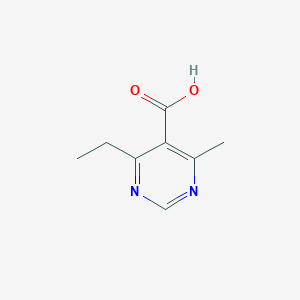
![7-Ethyl-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid](/img/structure/B12912062.png)
![2-(Benzylthio)-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-diol](/img/structure/B12912068.png)
